2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Description

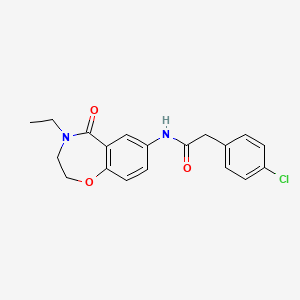

2-(4-Chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a benzoxazepine derivative featuring a 1,4-benzoxazepin core substituted with an ethyl group at position 4, a keto group at position 5, and an acetamide moiety at position 5. The acetamide group is further substituted with a 4-chlorophenyl ring.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-2-22-9-10-25-17-8-7-15(12-16(17)19(22)24)21-18(23)11-13-3-5-14(20)6-4-13/h3-8,12H,2,9-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOCQTMVPACILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide (CAS Number: 922128-30-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.82 g/mol. Its structural characteristics include a benzoxazepine core which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H19ClN2O3 |

| Molecular Weight | 348.82 g/mol |

| CAS Number | 922128-30-1 |

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs to this compound exhibit significant antitumor activity. The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

Case Study:

In vitro studies have shown that related benzoxazepine derivatives can inhibit the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). For instance, one study demonstrated that a derivative with a similar structure led to a dose-dependent decrease in cell viability when treated with concentrations ranging from 1 µM to 10 µM over 48 hours. The IC50 values were calculated to be approximately 5 µM for HeLa cells and 7 µM for MCF7 cells.

Structure-Activity Relationship (SAR)

The biological activity of benzoxazepine derivatives is influenced by various substituents on the aromatic rings and the nitrogen-containing heterocycles. Modifications at the 4-position of the chlorophenyl group have been shown to enhance antitumor efficacy.

Key Findings:

- Chlorine Substitution: The presence of chlorine at the para position increases lipophilicity and enhances cellular uptake.

- Ethyl Group Influence: The ethyl substituent at the nitrogen position contributes to improved binding affinity to target proteins involved in tumor growth regulation.

- Oxidative Modifications: The keto group at the 5-position is crucial for maintaining biological activity by stabilizing reactive intermediates during metabolic processes.

The proposed mechanisms through which this compound exerts its antitumor effects include:

- Induction of Apoptosis: Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), resulting in G1 or G2 phase arrest.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels leading to oxidative stress in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzoxazepin Cores

Several benzoxazepin derivatives share the 4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl scaffold but differ in substituents:

N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide (CAS 922128-36-7) Molecular Formula: C₁₈H₂₄N₂O₃ Molecular Weight: 316.4 g/mol Key Substituent: Cyclohexanecarboxamide group.

3-Cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide (CAS 922054-59-9) Molecular Formula: C₁₉H₂₆N₂O₃ Molecular Weight: 330.4 g/mol Key Substituent: Cyclopentylpropanamide group. Structural Note: The cyclopentyl moiety may enhance conformational flexibility compared to the rigid 4-chlorophenyl group, possibly influencing receptor binding kinetics .

Comparison Table :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Structural Feature |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide | C₁₉H₁₉ClN₂O₃ | 358.8 | 4-Chlorophenyl acetamide | Aromatic, electron-withdrawing Cl |

| N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide | C₁₈H₂₄N₂O₃ | 316.4 | Cyclohexanecarboxamide | Aliphatic, lipophilic |

| 3-Cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)propanamide | C₁₉H₂₆N₂O₃ | 330.4 | Cyclopentylpropanamide | Flexible, moderate lipophilicity |

Chlorophenyl-Containing Analogs

Compounds with chlorophenyl groups and hydrogen-bonding motifs provide insights into structural differences:

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) Structural Features:

- Intramolecular N–H⋯N hydrogen bonds form an S(7) ring motif.

- Pyrimidine and benzene rings inclined at 42.25°, stabilized by inversion dimers (R₂²(8) motif) .

N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II) Structural Features:

Key Comparison :

- The target compound’s 4-chlorophenyl group likely adopts a distinct spatial orientation compared to the 3-chlorophenyl isomer in Compound II, affecting crystal packing and intermolecular interactions.

- The absence of a sulfanyl group in the target compound may reduce hydrogen-bonding diversity relative to Compounds I and II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.